molecular formula C18H26N4S B4281235 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea

Cat. No. B4281235
M. Wt: 330.5 g/mol
InChI Key: WHWBZZWBYRRPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and inhibit tumor growth. It has also been shown to have a positive effect on plant growth and yield.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea is its potential as a multi-functional compound. It has shown promise in various fields, including medicine and agriculture. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.

Future Directions

There are several future directions for research on N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea. One direction is to further investigate its anti-inflammatory and anti-cancer properties and explore its potential as a therapeutic agent. Another direction is to explore its potential as a plant growth regulator and pesticide. Additionally, further research is needed to understand its mechanism of action and optimize its use in various applications.
Conclusion:
In conclusion, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea is a chemical compound that has shown potential in various fields, including medicine and agriculture. Its synthesis method involves the reaction of 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole-4-carbonyl chloride with isobutylamine and potassium thiocyanate in the presence of a base. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. Further research is needed to fully understand its potential and optimize its use in various applications.

Scientific Research Applications

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea has been the subject of scientific research in various fields. In medicine, it has shown potential as an anti-inflammatory and anti-cancer agent. In agriculture, it has shown potential as a plant growth regulator and pesticide.

properties

IUPAC Name

1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(2-methylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4S/c1-12(2)10-19-18(23)20-17-14(4)21-22(15(17)5)11-16-9-7-6-8-13(16)3/h6-9,12H,10-11H2,1-5H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWBZZWBYRRPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=S)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea

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